molecular formula C22H21N5O3S2 B456566 (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B456566
M. Wt: 467.6g/mol
InChI Key: SKOXSGNLZJALPP-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic molecule that features a combination of pyrazole, thiophene, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indazole intermediates, followed by their coupling with thiophene derivatives under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene rings.

Scientific Research Applications

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: can be compared with other similar compounds, such as:

    (1-ethyl-4-nitro-1H-pyrazol-3-yl)[(7E)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone: Similar structure but with furan rings instead of thiophene.

    (1-ethyl-4-nitro-1H-pyrazol-3-yl)[(7E)-3-(benzothiophen-2-yl)-7-(benzothiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone: Contains benzothiophene rings, offering different electronic properties.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N5O3S2

Molecular Weight

467.6g/mol

IUPAC Name

(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

InChI

InChI=1S/C22H21N5O3S2/c1-2-25-13-17(27(29)30)20(23-25)22(28)26-21(18-9-5-11-32-18)16-8-3-6-14(19(16)24-26)12-15-7-4-10-31-15/h4-5,7,9-13,16,21H,2-3,6,8H2,1H3/b14-12+

InChI Key

SKOXSGNLZJALPP-WYMLVPIESA-N

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=CS4)/C3=N2)C5=CC=CS5)[N+](=O)[O-]

SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5)[N+](=O)[O-]

Origin of Product

United States

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